REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:9]2[CH:10]=[C:11]([Br:14])[CH:12]=[CH:13][C:8]=2[O:7][C:6]=1[CH3:15])=[O:4].[Li+].[OH-].Cl>C1COCC1>[Br:14][C:11]1[CH:12]=[CH:13][C:8]2[O:7][C:6]([CH3:15])=[C:5]([C:3]([OH:4])=[O:2])[C:9]=2[CH:10]=1 |f:1.2|
|
Name
|
5-bromo-2-methyl-benzofuran-3-carboxylic acid methyl ester
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Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(OC2=C1C=C(C=C2)Br)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC2=C(C(=C(O2)C)C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |